8-Bromopyrido[4,3-d]pyrimidin-4(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
8-bromo-3H-pyrido[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O/c8-5-2-9-1-4-6(5)10-3-11-7(4)12/h1-3H,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHMLXRGCLNKJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C=N1)Br)N=CNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401280324 | |
| Record name | 8-Bromopyrido[4,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401280324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256353-15-7 | |
| Record name | 8-Bromopyrido[4,3-d]pyrimidin-4(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256353-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromopyrido[4,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401280324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 8 Bromopyrido 4,3 D Pyrimidin 4 3h One
Established Synthetic Routes to the Pyrido[4,3-d]pyrimidin-4(3H)-one Core
The formation of the fused pyridine (B92270) and pyrimidine (B1678525) ring system is a critical step, and several reliable methods have been established.
A primary and well-documented route to the pyrido[4,3-d]pyrimidin-4(3H)-one core involves the cyclization of 4-aminonicotinic acid or its derivatives. rsc.org This method builds the pyrimidinone ring onto the pre-existing pyridine structure. One common approach is the reaction of 4-aminonicotinic acid with formamide (B127407), which serves as the source for the additional carbon and nitrogen atoms required to close the pyrimidinone ring.
Alternatively, the synthesis can proceed through an intermediate, ethyl 4-amidonicotinate. This intermediate can be treated with amines, leading to a 4-amidonicotinamide, which is then cyclized through heating or prolonged contact with the amine to yield the final pyrido[4,3-d]pyrimidin-4(3H)-one structure. rsc.org
Table 1: Example of Aminonicotinic Acid Cyclization
| Starting Material | Reagent(s) | Key Intermediate | Product |
|---|---|---|---|
| 4-Aminonicotinic acid | Acetic Anhydride | 2-Methylpyrido[4,3-d] nih.govmdpi.comoxazin-4-one | 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one |
Another established pathway utilizes a pyrido[4,3-d] nih.govmdpi.comoxazin-4-one intermediate. rsc.org This oxazinone is typically synthesized from 4-aminonicotinic acid by reacting it with an acid anhydride, such as acetic anhydride. The resulting oxazinone is then subjected to a ring-opening reaction upon treatment with an amine (e.g., ammonia (B1221849) or a primary amine). The amine attacks the carbonyl group, opening the oxazinone ring to form an N-acyl-4-aminonicotinamide intermediate, which subsequently undergoes intramolecular cyclization to form the more stable pyrido[4,3-d]pyrimidin-4(3H)-one ring system. rsc.org This strategy offers a versatile two-step approach to the desired scaffold.
Table 2: General Scheme for One-Pot Synthesis
| Component 1 | Component 2 | Component 3 | Catalyst (Example) | Product Core |
|---|
Targeted Synthesis of Bromo-Substituted Pyrido[4,3-d]pyrimidin-4(3H)-one Analogues
To produce the specific 8-bromo analogue, synthetic strategies must be employed to incorporate a bromine atom at the C8 position of the heterocyclic core.
The introduction of a bromine atom onto the pyridopyrimidine scaffold can be approached in two main ways: direct bromination of the pre-formed heterocycle or, more commonly, by using a brominated precursor during the ring-building process.
The direct electrophilic bromination of the pyrido[4,3-d]pyrimidin-4(3H)-one core is challenging due to the presence of multiple nitrogen atoms which can be deactivated or lead to complex reaction mixtures. However, various brominating agents are used for heterocyclic systems, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH), which could potentially be adapted for this purpose. researchgate.net
A more controlled and widely used strategy involves starting the synthesis with a pyridine ring that is already brominated in the desired position. For the target compound, this would involve using a derivative of 4-amino-5-bromonicotinic acid. This precursor, containing the bromine atom at the correct position, can then be subjected to the cyclization pathways described in section 2.1.1. For instance, reacting 4-amino-5-bromonicotinic acid with formamide or converting it to the corresponding oxazinone and reacting with ammonia would build the pyrimidinone ring onto the bromo-substituted pyridine, directly yielding 8-Bromopyrido[4,3-d]pyrimidin-4(3H)-one. This approach is a common tactic for synthesizing halogenated pyridopyrimidines and related fused heterocycles. mdpi.com
Malononitrile (B47326) is a highly versatile C3 building block in heterocyclic synthesis, particularly for constructing pyridine and pyrimidine rings due to its reactive methylene (B1212753) group and dual nitrile functions. It is a cornerstone reagent in the synthesis of various pyridopyrimidine isomers, most notably the pyrido[2,3-d]pyrimidine (B1209978) scaffold. nih.gov In those syntheses, malononitrile is typically reacted with an α,β-unsaturated ester or undergoes a Knoevenagel condensation with an aldehyde, followed by cyclization with a pyrimidine precursor like guanidine (B92328) or aminouracil. nih.govnih.gov
However, for the specific pyrido[4,3-d]pyrimidin-4(3H)-one isomer, synthetic routes explicitly starting from malononitrile are not as prominently documented in the scientific literature. The established pathways for this particular scaffold predominantly rely on derivatives of 4-aminonicotinic acid as the starting pyridine component.
Synthesis via Malononitrile and Related Intermediates
Derivatization from 4,6-Diamino-2-bromo-3-cyanopyridine
A plausible and widely utilized strategy for the synthesis of pyridopyrimidines involves the cyclization of ortho-amino cyanopyridines. In the case of this compound, the precursor 4,6-Diamino-2-bromo-3-cyanopyridine serves as an ideal starting material. The presence of an amino group and a cyano group in adjacent positions on the pyridine ring allows for the formation of the fused pyrimidine ring.
The cyclization can be typically achieved by heating the aminocyanopyridine with a suitable one-carbon synthon, such as formic acid or a derivative thereof. For instance, heating 4,6-Diamino-2-bromo-3-cyanopyridine in formic acid would likely lead to the formation of an intermediate formimidate, which then undergoes intramolecular cyclization to yield the desired pyridopyrimidinone. This method is a common and effective way to construct the pyrimidinone ring in fused heterocyclic systems.
| Starting Material | Reagent | Product |
| 4,6-Diamino-2-bromo-3-cyanopyridine | Formic Acid | This compound |
This table represents a proposed synthetic transformation based on established chemical principles for the formation of pyridopyrimidines from aminocyanopyridines.
Utilization of 4,6-Diamino-2-bromonicotinamide
Another effective precursor for the synthesis of this compound is 4,6-Diamino-2-bromonicotinamide. This approach utilizes an ortho-amino carboxamide functionality to construct the pyrimidinone ring. The cyclization of aminonicotinamides can be accomplished using various reagents that provide the missing carbon atom of the pyrimidine ring.
A direct and efficient method involves heating the aminonicotinamide with formamide. In this reaction, formamide serves as both the solvent and the source of the C4 carbon of the pyrimidine ring. The reaction proceeds through a condensation mechanism, leading to the formation of the fused ring system. A similar, documented synthesis of this compound starts from 4-aminonicotinic acid, which is first brominated and then cyclized by heating in formamide at 180°C for 5 hours. chemicalbook.com This precedent strongly supports the feasibility of using 4,6-Diamino-2-bromonicotinamide as a starting material under similar conditions.
| Starting Material | Reagent | Temperature | Time | Product |
| 4,6-Diamino-2-bromonicotinamide | Formamide | ~180°C | Several hours | This compound |
This table outlines a proposed synthetic pathway based on analogous and documented chemical transformations.
Orthoester-Mediated Cyclization for Bromo-Pyrido[4,3-d]pyrimidines
Orthoesters, such as triethyl orthoformate, are versatile reagents for the one-carbon annulation required to form pyrimidinone rings from ortho-amino amides. The reaction of 4,6-Diamino-2-bromonicotinamide with triethyl orthoformate, typically in the presence of an acid catalyst and often with heating, would be expected to yield this compound.
The reaction mechanism likely involves the initial formation of an ethoxymethyleneamino intermediate from the reaction of one of the amino groups with the orthoester. This is followed by an intramolecular nucleophilic attack by the amide nitrogen onto the newly formed electrophilic carbon, leading to cyclization and subsequent elimination of ethanol (B145695) to afford the final product. This methodology is widely applied in the synthesis of various fused pyrimidinone systems due to its efficiency and the mild conditions often required.
| Starting Material | Reagent | Conditions | Product |
| 4,6-Diamino-2-bromonicotinamide | Triethyl orthoformate | Heat, optional acid catalyst | This compound |
This table illustrates a prospective synthetic route employing orthoester-mediated cyclization, a common strategy in heterocyclic synthesis.
Advanced Synthetic Techniques Applicable to this compound
To enhance the efficiency and environmental friendliness of the synthesis of this compound, modern synthetic techniques can be applied. These methods often offer significant advantages over traditional heating approaches.
Microwave-Assisted Synthetic Approaches
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. The application of microwave irradiation can dramatically reduce reaction times, improve yields, and enhance the purity of the products in the synthesis of heterocyclic compounds, including pyridopyrimidines.
The cyclization reactions described above, such as those involving formic acid, formamide, or orthoesters, are well-suited for microwave-assisted conditions. For example, the reaction of an aminonicotinamide with triethyl orthoformate could be completed in minutes under microwave heating, compared to several hours required with conventional heating. Microwave heating provides rapid and uniform heating of the reaction mixture, which can lead to cleaner reactions with fewer side products. Several studies have reported the successful synthesis of various pyridopyrimidine derivatives using microwave irradiation, highlighting the significant rate enhancements and improved yields. nih.govmdpi.com
| Synthetic Method | Conventional Heating | Microwave-Assisted |
| Reaction Time | Hours | Minutes |
| Energy Consumption | High | Low |
| Yield | Often moderate to good | Often good to excellent |
| Side Reactions | More prevalent | Often minimized |
This table provides a comparative overview of the advantages of microwave-assisted synthesis over conventional heating methods for the preparation of pyridopyrimidine derivatives.
Functionalization of the Bromine Moiety for Diversification
The bromine atom at the 8-position of the pyrido[4,3-d]pyrimidin-4(3H)-one scaffold serves as a versatile chemical handle, enabling a wide array of chemical modifications to generate diverse libraries of compounds for biological screening.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, offering a robust platform for modifying the 8-position. nih.govnih.govrsc.org
The Suzuki-Miyaura coupling is a widely employed palladium-catalyzed reaction that pairs organoboron compounds with organic halides. mdpi.comnih.govmdpi.com For the this compound scaffold, this reaction would theoretically allow for the introduction of a vast range of aryl and heteroaryl substituents. Research on analogous structures, such as 6-chloropyrido[3,4-d]pyrimidines, has demonstrated successful Suzuki couplings with various boronic acids, yielding biaryl products in low to moderate yields. nih.govmdpi.com This suggests that similar conditions could be applied to the 8-bromo analogue to generate novel derivatives for SAR studies.
Table 1: Representative Suzuki Coupling Reactions on an Analogous Pyridopyrimidine Scaffold
| Entry | Halogenated Precursor | Boronic Acid | Product | Catalyst/Conditions | Reference |
|---|---|---|---|---|---|
| 1 | 6-chloropyrido[3,4-d]pyrimidine | Phenylboronic acid | 6-phenyl-pyrido[3,4-d]pyrimidine | Standard Pd-catalysis | nih.gov |
| 2 | 6-chloropyrido[3,4-d]pyrimidine | 2-Furanylboronic acid | 6-(2-furanyl)-pyrido[3,4-d]pyrimidine | Standard Pd-catalysis | nih.gov |
| 3 | 6-chloropyrido[3,4-d]pyrimidine | 5-Methylfuran-2-boronic acid | 6-(5-methylfuran-2-yl)-pyrido[3,4-d]pyrimidine | Standard Pd-catalysis | nih.gov |
Note: This data is based on the derivatization of a related isomer, as specific examples for this compound were not found.
Beyond the Suzuki reaction, other palladium-catalyzed cross-coupling methods offer avenues for further diversification. The Buchwald-Hartwig amination is instrumental for forming C-N bonds, allowing for the introduction of various amine functionalities. nih.govnih.gov Similarly, copper-catalyzed Ullmann-type reactions or palladium-catalyzed couplings can be used to forge C-O and C-S bonds, introducing ether and thioether linkages, respectively. nih.gov These reactions have been successfully applied to other heterocyclic systems like thieno[3,2-d]pyrimidin-4(3H)-ones and pyrido[2,3-d]pyrimidin-7(8H)-ones to expand chemical diversity. nih.govnih.gov
Nucleophilic Aromatic Substitution at the Bromine Position
The bromine atom on the pyridopyrimidine ring can also be displaced by strong nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. This method is particularly useful for introducing nitrogen, oxygen, or sulfur nucleophiles. For instance, studies on 2,4-dichloropyrido[3,4-d]pyrimidine have shown selective substitution at the 4-position, highlighting the regioselectivity often observed in these systems. nih.gov The reactivity of the 8-bromo position towards SNAr would depend on the electronic nature of the pyrido[4,3-d]pyrimidin-4(3H)-one ring system. Direct substitution of amines on chloro-substituted pyrido[3,4-d]pyrimidine (B3350098) building blocks has been reported, indicating the feasibility of this approach for creating C-N bonds. acs.org
Impact of Substitution Patterns on Biological Activity
While specific SAR data for 8-substituted pyrido[4,3-d]pyrimidin-4(3H)-ones is not available in the provided results, extensive research on the isomeric 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones has yielded significant insights. These compounds have been identified as potent inhibitors of histone lysine (B10760008) demethylases (KDMs), particularly the KDM4 and KDM5 subfamilies. nih.govacs.orgnih.gov
In these series, the substituent at the 8-position plays a crucial role in binding to the enzyme's active site. For example, derivatives featuring an 8-(1H-pyrazol-3-yl) group have been shown to be potent KDM inhibitors that bind to the active site Fe(II) ion. nih.govacs.org Further modification of the pyrazole (B372694) moiety allows for extension into the histone peptide substrate binding site, significantly impacting potency and selectivity. nih.govacs.org The development of these inhibitors highlights the critical nature of the 8-position for achieving desired biological activity and selectivity. nih.govacs.orgacs.org
Table 2: Biological Activity of 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Analogues
| Compound Class | Target | Key Structural Feature at C8 | Biological Effect | Reference |
|---|---|---|---|---|
| Pyrido[3,4-d]pyrimidin-4(3H)-ones | KDM4/KDM5 | 1H-pyrazol-3-yl | Potent histone demethylase inhibition | nih.govacs.org |
| Pyrido[3,4-d]pyrimidines | Monopolar Spindle Kinase 1 (MPS1) | Pyrazole group | Binds to a hydrophobic pocket, improving metabolic stability | acs.org |
| Pyrido[3,4-d]pyrimidin-4-ones | Matrix Metalloproteinase-13 | Not specified | Potent and selective inhibition | nih.govmdpi.com |
Note: This data represents findings for the isomeric pyrido[3,4-d]pyrimidine scaffold and is presented to illustrate the potential importance of the 8-position in modulating biological activity.
The collective findings from related heterocyclic systems strongly suggest that the 8-position of the pyrido[4,3-d]pyrimidin-4(3H)-one core is a key site for chemical modification to explore and optimize various biological activities.
An in-depth look at the derivatization and structure-activity relationships of this compound reveals its significance as a versatile scaffold in medicinal chemistry. This article explores the strategic modifications of its core structure and the resulting pharmacological implications, alongside the analytical techniques used to characterize its novel derivatives.
Computational Chemistry and Molecular Modeling of 8 Bromopyrido 4,3 D Pyrimidin 4 3h One and Its Derivatives
Quantum Chemical Calculations (e.g., Density Functional Theory Studies)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of molecules. samipubco.commdpi.com DFT methods are widely used to study pyrimidine (B1678525) derivatives to elucidate their structural and electronic characteristics. samipubco.comdergipark.org.tr For the 8-Bromopyrido[4,3-d]pyrimidin-4(3H)-one scaffold, these calculations provide a detailed picture of its geometry and electronic nature.
The first step in computational analysis is typically the geometrical optimization of the molecule to find its most stable three-dimensional conformation. mdpi.com For derivatives of the pyridopyrimidine class, DFT methods, such as the B3LYP functional with a basis set like 6-311G(2d,2p), are employed to calculate the lowest energy structure. mdpi.comnih.gov This process involves adjusting bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule. Conformational analysis of related flexible structures, such as tetrahydropyrido[4,3-d]pyrimidine derivatives, is crucial for understanding how they adapt their shape to fit into a biological target. mdpi.com The optimization provides the foundational geometry used for all subsequent computational studies, from electronic analysis to molecular docking.
Understanding the electronic structure of a molecule is key to predicting its reactivity and interaction capabilities. nih.gov Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. libretexts.orgmasterorganicchemistry.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.govmdpi.com For pyrimidine derivatives, DFT calculations are used to compute these FMO energies and the resulting energy gap. nih.gov
Table 1: Quantum Chemical Descriptors for Pyrimidine Derivatives
| Descriptor | Symbol | Significance |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Electron-accepting ability |
| Energy Gap | ΔE (ELUMO – EHOMO) | Chemical reactivity and stability |
| Hardness | η | Resistance to change in electron distribution |
| Softness | S or σ | Reciprocal of hardness |
| Electronegativity | χ | Power to attract electrons |
| Electrophilicity Index | ω | Propensity to accept electrons |
This table summarizes key quantum chemical variables computed through DFT to evaluate the reactivity of molecules like pyridopyrimidine derivatives. nih.gov
The Molecular Electrostatic Potential (MEP) map is another vital tool that visualizes the charge distribution across a molecule. mdpi.comresearchgate.netchemrxiv.org It illustrates regions that are electron-rich (negative potential, typically colored red), electron-poor (positive potential, blue), and neutral (green). nih.gov In pyridopyrimidine structures, the electron-rich areas, often around nitrogen and oxygen atoms, indicate sites susceptible to electrophilic attack and are important for forming hydrogen bonds with biological targets. nih.govresearchgate.net
Molecular Docking Studies for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex. amazonaws.comnih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding how molecules like this compound derivatives might interact with specific biological targets. amazonaws.comaun.edu.eg For instance, various pyrido[3,4-d]pyrimidine (B3350098) and tetrahydropyrido[4,3-d]pyrimidine derivatives have been docked into the active sites of targets like monopolar spindle 1 (Mps1) kinase, EGFR, and ATX to predict their inhibitory potential. nih.govnih.govnih.gov
Docking simulations provide detailed models of how a ligand fits within a protein's binding pocket. aalto.fi The analysis focuses on identifying the specific pose (conformation and orientation) of the ligand that results in the lowest binding energy, which is indicative of a favorable interaction. amazonaws.com For pyrido[3,4-d]pyrimidine inhibitors of Mps1 kinase, docking studies have shown that the core scaffold forms crucial hydrogen bonds with key amino acid residues in the kinase hinge region, such as G605. nih.gov Similarly, docking of tetrahydropyrido[4,3-d]pyrimidine derivatives into the ATX enzyme has helped identify essential interactions that contribute to their inhibitory activity. nih.gov These binding mode analyses are critical for structure-activity relationship (SAR) studies, explaining why certain chemical modifications enhance or diminish biological activity. nih.gov
Table 2: Representative Ligand-Protein Interactions for Pyridopyrimidine Scaffolds
| Target Protein | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| Mps1 Kinase | G605, K529 | Hydrogen Bond | nih.gov |
| Mps1 Kinase | M602 | Hydrophobic Interaction | nih.gov |
| Autotaxin (ATX) | Thr209 | Hydrogen Bond | nih.gov |
| EGFR Kinase | Met793 | Hydrogen Bond | nih.gov |
This table illustrates common interactions observed in molecular docking studies of pyridopyrimidine derivatives with various protein targets.
Beyond standard docking, other computational methods can provide a deeper, quantitative understanding of the forces that stabilize a ligand in its binding site or in a crystal lattice. Hirshfeld surface analysis is a powerful technique used to visualize and quantify intermolecular interactions within a crystal structure. mdpi.comnih.govnih.gov It maps the different types of close contacts between molecules, such as hydrogen bonds and van der Waals forces. nih.gov For related heterocyclic compounds, Hirshfeld analysis has revealed the percentage contributions of various contacts, with H···H, N···H/H···N, and C···H/H···C interactions often being the most significant contributors to crystal packing. nih.govresearchgate.net This information is valuable for understanding the solid-state properties of a compound and the nature of its non-covalent interactions.
Natural Bond Orbital (NBO) analysis is another quantum chemical method that examines charge transfer and orbital interactions within a molecule. mdpi.com It can elucidate hyperconjugative interactions and the stabilization energy associated with electron delocalization, providing insight into the strength of intramolecular and intermolecular bonds, including hydrogen bonds. mdpi.com
Advanced Computational Methodologies in Pyridopyrimidine Research
The computational toolkit for drug design extends beyond DFT and docking. For pyridopyrimidine and related scaffolds like pyrazolo[3,4-d]pyrimidines, a range of advanced methodologies are employed to build predictive models and design novel compounds. mdpi.comnih.gov
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are used to correlate the 3D properties of a series of molecules with their biological activity. mdpi.comnih.gov These models can generate contour maps that indicate where steric bulk, positive charge, or negative charge is likely to increase or decrease potency, guiding the design of new analogs. mdpi.com
Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) that a molecule must possess to be active at a specific biological target. mdpi.com This model can then be used as a filter for virtual screening of large compound databases to find new, structurally diverse molecules with the potential for the desired activity. mdpi.com
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a ligand-protein complex over time. nih.gov While docking provides a static snapshot, MD simulations can validate the stability of the docked pose and reveal how the ligand and protein adapt to each other, providing a more realistic representation of the binding event. nih.govnih.gov These advanced methods, often used in combination, provide a comprehensive in-silico strategy for the discovery and optimization of novel pyridopyrimidine-based therapeutic agents. mdpi.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2,6-diaminopyrimidin-4(3H)-one |
| 4-chloro-benzaldehyde |
| 2-nitrobenzaldehyde |
| 2-methyl-6-(substituted-amino)pyrimidin-4(3H)-one |
| 2,4,6-trichloropyrimidine-5-carbaldehyde |
| barbituric acid |
| thiobarbituric acid |
In Vitro Biological Evaluation of 8 Bromopyrido 4,3 D Pyrimidin 4 3h One and Its Derivatives
Enzyme Inhibition Studies of Pyrido[4,3-d]pyrimidin-4(3H)-one Derivatives
Histone Lysine (B10760008) Demethylase (JmjC Subfamilies, KDM4/KDM5) Inhibition Assays
Derivatives of 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one have been identified as potent inhibitors of the JmjC histone N-methyl lysine demethylase (KDM) subfamilies, specifically KDM4 (JMJD2) and KDM5 (JARID1). asu.edunih.gov These enzymes play a crucial role in post-translational histone modifications, which regulate chromatin architecture and transcription. The inhibitory mechanism of these pyridopyrimidinone derivatives involves binding to the Fe(II) in the active site of the enzyme. asu.edunih.gov
Structure-activity relationship studies have shown that substitution at the C4 position of a pyrazole (B372694) moiety attached to the pyridopyrimidinone core can access the histone peptide substrate binding site. asu.edunih.gov The incorporation of a conformationally constrained 4-phenylpiperidine (B165713) linker has led to the development of derivatives with equipotent activity against both KDM4 and KDM5 subfamilies. asu.edunih.gov Notably, certain derivatives have demonstrated selectivity over other KDM subfamilies such as KDM2, KDM3, and KDM6. asu.edunih.gov Furthermore, selected compounds have shown the ability to inhibit H3K9Me3 and H3K4Me3 demethylation in cell-based assays. asu.edunih.gov
Below is a table summarizing the in vitro inhibitory activity of selected 8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-one derivatives against KDM4B and KDM5B.
Table 1: Inhibitory Activity of Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives against KDM4B and KDM5B
| Compound | KDM4B IC50 (µM) | KDM5B IC50 (µM) |
| 7a | 11.3 ± 1.4 | 29.7 |
| 7b | 6.4 ± 0.8 | 22.7 |
Data sourced from reference figshare.com
Microsomal Prostaglandin (B15479496) E2 Synthase-1 (mPGES-1) Inhibition
Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a key enzyme in the inflammatory pathway, responsible for the production of prostaglandin E2. While various compounds have been investigated as mPGES-1 inhibitors, a review of the available scientific literature did not yield specific studies on the inhibitory activity of 8-Bromopyrido[4,3-d]pyrimidin-4(3H)-one or its direct derivatives against this enzyme. nih.govsci-hub.red Research on mPGES-1 inhibitors has often focused on other chemical scaffolds. nih.govsci-hub.red
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are important enzymes in the nervous system, and their inhibition is a key strategy in the management of Alzheimer's disease. While some pyrimidinone derivatives have been evaluated as AChE inhibitors, with certain compounds showing selective activity, there is no specific information available in the scientific literature regarding the evaluation of this compound or its derivatives as inhibitors of either AChE or BChE. bohrium.comnih.govresearchgate.net
Tyrosine Kinase Inhibition (e.g., Epidermal Growth Factor Receptor family)
The pyrido[d]pyrimidine scaffold is a well-established core structure for the development of tyrosine kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) family. Various derivatives of pyrido[2,3-d]pyrimidin-4(3H)-one and pyrido[3,4-d]pyrimidine (B3350098) have been synthesized and evaluated for their ability to inhibit both wild-type (WT) and mutant forms of EGFR. tandfonline.comnih.govtandfonline.com
For instance, a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were designed as potential EGFR inhibitors. tandfonline.comtandfonline.com In vitro enzymatic assays demonstrated that some of these compounds exhibited potent inhibitory activity against both EGFRWT and the resistant T790M mutant. tandfonline.comtandfonline.com Similarly, studies on 4,6-disubstituted pyrido[3,4-d]pyrimidine derivatives have reported highly potent dual inhibition of EGFR and c-ErbB-2. nih.gov
The following table presents the in vitro inhibitory activity of selected pyrido[d]pyrimidine derivatives against EGFR.
Table 2: EGFR Inhibitory Activity of Selected Pyrido[d]pyrimidine Derivatives
| Compound | Target Enzyme | IC50 (µM) |
| Compound 8a (pyrido[2,3-d]pyrimidine derivative) | EGFRWT | 0.099 |
| Compound 8a (pyrido[2,3-d]pyrimidine derivative) | EGFRT790M | 0.123 |
| Compound 22 (pyrido[3,4-d]pyrimidine derivative) | EGFR | 0.0001 |
| Compound 23 (pyrido[3,4-d]pyrimidine derivative) | EGFR | 0.0001 |
| Compound 45 (pyrido[3,4-d]pyrimidine derivative) | EGFRL858R | 0.0017 |
| Compound 45 (pyrido[3,4-d]pyrimidine derivative) | EGFRL858R/T790M | 0.0233 |
Data sourced from references tandfonline.comnih.govtandfonline.com
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is an essential enzyme involved in the synthesis of nucleic acids and amino acids, making it a target for antimicrobial and anticancer agents. While various heterocyclic compounds, including pyrimidine (B1678525) derivatives, have been investigated as DHFR inhibitors, there is a lack of specific studies in the available literature on the DHFR inhibitory activity of this compound and its derivatives. nih.govnih.govmdpi.com Research in this area has focused on other fused pyrimidine systems, such as thieno[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines. nih.govzu.edu.eg
Glucosidase and Alpha-Glucosidase Inhibition
Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Several studies have explored pyrimidine and fused pyrimidine derivatives as potential α-glucosidase inhibitors. For example, a study on 6-amino-pyrido[2,3-d]pyrimidine-2,4-dione derivatives reported their in vitro activity against α-glucosidase. jocpr.com However, a thorough review of the scientific literature did not reveal any studies specifically investigating the glucosidase or alpha-glucosidase inhibitory potential of this compound or its derivatives. jocpr.comeurjchem.comresearchgate.netnih.gov
PI3K/mTOR Dual Inhibition
The phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, making it a significant target in cancer therapy. nih.govnih.gov Dual inhibition of both PI3K and mTOR is considered a beneficial therapeutic strategy as it can more effectively block the signaling cascade and overcome resistance mechanisms. nih.govmdpi.com
While the broader class of pyridopyrimidinones has been explored for this dual activity, research has specifically included the pyrido[3,4-d]pyrimidine scaffold as a core structure in the quest for novel PI3K/mTOR inhibitors. nih.gov Initial in vitro evaluations of various heterocyclic cores, including a pyrido[3,4-d]pyrimidine derivative, were conducted by testing their ability to inhibit pAKT phosphorylation in MCF-7 breast cancer cells. nih.gov In these primary screenings, a 4H-pyrido[1,2-a]pyrimidin-4-one derivative (compound 4) showed a promising 98% inhibition of pAKT at a 1 µM concentration, directing further optimization efforts around that particular scaffold. nih.gov Although this initial screening highlighted a different isomer, it established the potential of the wider pyridopyrimidine class as a source of PI3K/mTOR inhibitors. nih.gov
Adenosine (B11128) Kinase Inhibition
Currently, there is no publicly available research specifically detailing the evaluation of this compound or its direct derivatives as inhibitors of adenosine kinase.
Receptor Antagonism Studies of Pyrido[4,3-d]pyrimidin-4(3H)-one Derivatives
Calcium-Sensing Receptor (CaSR) Antagonism
A series of 5-(trifluoromethyl)pyrido[4,3-d]pyrimidin-4(3H)-one derivatives has been synthesized and evaluated as antagonists of the calcium-sensing receptor (CaSR). nih.gov These studies aimed to develop orally-active compounds with a short duration of action, capable of producing a rapid and transient stimulation of parathyroid hormone, which is considered beneficial for bone anabolic effects. nih.gov The structure-activity relationship (SAR) was explored with a focus on optimizing pharmacokinetic and pharmacodynamic profiles. nih.gov
Chemokine Receptor CXCR2 Antagonism (for pyrido[3,4-d]pyrimidines)
The chemokine receptor CXCR2 is a key mediator in inflammatory responses and has been implicated in various diseases, including cancer. mdpi.comnih.gov Consequently, CXCR2 antagonism is a promising therapeutic strategy. mdpi.comnih.gov Through a scaffold hopping approach, a pyrido[3,4-d]pyrimidine analogue was identified as a promising CXCR2 antagonist with an IC50 value of 0.11 µM in a kinetic fluorescence-based calcium mobilization assay. mdpi.comnih.gov
Further structure-activity relationship (SAR) studies were conducted to improve this initial hit's potency by making systematic structural modifications. mdpi.com The evaluation of these new analogues was performed using an in vitro cell-based calcium mobilization assay in human glioblastoma U87 cells overexpressing CXCR2. mdpi.com Despite numerous modifications, most new analogues showed a complete lack of CXCR2 antagonism. mdpi.comnih.gov However, a notable exception was a 6-furanyl-pyrido[3,4-d]pyrimidine analogue (compound 17b), which demonstrated an antagonistic potency similar to the original hit compound. mdpi.comnih.gov
| Compound | Description | IC50 (µM) | Reference |
|---|---|---|---|
| Initial Hit Compound | Pyrido[3,4-d]pyrimidine analogue | 0.11 | mdpi.com |
| Navarixin (Control) | Known CXCR2 antagonist | 0.0049 | mdpi.com |
| Compound 17b | 6-furanyl-pyrido[3,4-d]pyrimidine analogue | Similar to initial hit | mdpi.comnih.gov |
| Compound 26e | Analogue with n-hexyl linker at position 2 | >30 | mdpi.com |
Cell-Based Assays
Cell Proliferation and Viability Assays in Cancer Cell Lines
Derivatives of the pyrido[4,3-d]pyrimidine (B1258125) and pyrido[3,4-d]pyrimidine scaffolds have been evaluated for their antiproliferative activity against various human cancer cell lines.
A study focused on developing novel KRAS-G12D inhibitors designed and synthesized compounds with pyrimidine, pyrido[4,3-d]pyrimidine, and 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (B1343793) cores. mdpi.com These compounds were tested for antiproliferative activity against Panc1 (pancreatic, KRAS-G12D), HCT116 (colon, KRAS-G13D), and A549 (lung, wild-type) cancer cell lines. mdpi.com Compound 10c , featuring a 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core, showed selective activity against Panc1 cells with an IC50 of 1.40 µM. mdpi.com This was more potent than its effect on HCT116 (IC50 = 5.13 µM) and A549 (IC50 = 6.88 µM) cells. mdpi.com The study noted that for this specific tetrahydro-core, having a 3,8-diazabicyclo[3.2.1]octane group at one position was beneficial for activity compared to other piperazine (B1678402) or azetidine (B1206935) substitutions. mdpi.com
Another series of 2-amino pyrido[3,4-d]pyrimidine derivatives was synthesized and screened for anticancer activity across the National Cancer Institute's 60 human cancer cell line (NCI 60) panel. nih.gov These compounds demonstrated highly selective inhibitory effects against the growth of specific cell lines, including the UO-31 renal cancer cell line and the MDA-MB-468 and MCF-7 breast cancer cell lines. nih.gov
Furthermore, a separate investigation into pyrido[4,3-d]pyrimidinone derivatives as Wee1 kinase inhibitors also reported their cytotoxic effects. nih.gov These compounds were tested in MV-4-11 (leukemia) and T47D (breast cancer) cell lines, demonstrating IC50 values ranging from 0.66 to 2.69 µM in MV-4-11 cells and 2.67 to >20 µM in T47D cells. nih.gov
| Compound Series | Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (Cmpd 10c) | Panc1 | Pancreatic | 1.40 | mdpi.com |
| HCT116 | Colon | 5.13 | mdpi.com | |
| A549 | Lung | 6.88 | mdpi.com | |
| Pyrido[4,3-d]pyrimidinone derivatives (Wee1 inhibitors) | MV-4-11 | Leukemia | 0.66 - 2.69 | nih.gov |
| T47D | Breast | 2.67 - >20 | nih.gov | |
| 2-amino pyrido[3,4-d]pyrimidine derivatives | UO-31 | Renal | Selective Activity | nih.gov |
| MDA-MB-468 | Breast | Selective Activity | nih.gov | |
| MCF-7 | Breast | Selective Activity | nih.gov |
Cell Cycle Analysis (e.g., G1-phase arrest)
Derivatives of the pyrido[2,3-d]pyrimidin-4(3H)-one scaffold have demonstrated the ability to interfere with the normal progression of the cell cycle, a key target in cancer therapy. Studies on these compounds have shown that they can induce cell cycle arrest at different phases, thereby inhibiting the proliferation of cancer cells.
For instance, one study revealed that a specific pyrido[2,3-d]pyrimidin-4(3H)-one derivative, compound 8a, caused a significant increase in the pre-G1 cell population in PC-3 prostate cancer cells. nih.gov This suggests that the compound may be inducing apoptosis, as the pre-G1 phase is often indicative of apoptotic cells with fragmented DNA.
Further research on other pyrido[2,3-d]pyrimidine (B1209978) derivatives has shown the capacity to cause cell cycle arrest in the G1 phase. rsc.org One particular derivative, compound 4, was found to arrest the cell cycle at the G1 phase in MCF-7 breast cancer cells. rsc.org Similarly, selective inhibitors of Mammalian STE20-like (MST) kinases 3 and 4 based on a pyrido[2,3-d]pyrimidin-7(8H)-one scaffold were found to cause a cell cycle arrest in the G1 phase. researchgate.net In contrast, inhibition of the related MST1/2 kinases led to an accumulation of cells in the G2/M phase, highlighting the specific cellular effects of these compounds. researchgate.net
A novel pyridine (B92270) derivative, compound H42, was also shown to inhibit cell cycle progression by arresting cells at the G0/G1 phase. This was accompanied by a reduction in the expression of key cell cycle promoting proteins such as cyclin D1, cyclin D3, CDK4, and CDK6. frontiersin.org
The table below summarizes the effects of representative pyrido[2,3-d]pyrimidine derivatives on the cell cycle.
| Compound | Cell Line | Effect on Cell Cycle |
| Compound 8a | PC-3 | Increase in pre-G1 phase population nih.gov |
| Compound 4 | MCF-7 | G1 phase arrest rsc.org |
| MST3/4 Inhibitors | Not specified | G1 phase arrest researchgate.net |
| Compound H42 | A2780, SKOV3 | G0/G1 phase arrest frontiersin.org |
Apoptosis Induction (e.g., Caspase Activity)
The induction of apoptosis, or programmed cell death, is a crucial mechanism for many anticancer agents. Derivatives of pyrido[2,3-d]pyrimidin-4(3H)-one have been shown to trigger this process in cancer cells, often through the activation of caspases, which are key enzymes in the apoptotic pathway.
One study demonstrated that compound 8a, a pyrido[2,3-d]pyrimidin-4(3H)-one derivative, induced a significant apoptotic effect in PC-3 cells. nih.gov This was evidenced by a 5.3-fold increase in the level of caspase-3, a critical executioner caspase in the apoptotic cascade. nih.gov
Further supporting these findings, another pyrido[2,3-d]pyrimidine derivative, compound 4, was found to significantly activate apoptosis in MCF-7 cells. rsc.org Treatment with this compound led to a 58.29-fold increase in cell apoptosis, with 36.14% of the treated cells undergoing apoptosis compared to just 0.62% in the control group. rsc.org
The table below presents data on the apoptosis-inducing effects of selected pyrido[2,3-d]pyrimidine derivatives.
| Compound | Cell Line | Apoptotic Effect | Fold Increase in Caspase-3 |
| Compound 8a | PC-3 | Significant apoptosis induction nih.gov | 5.3 nih.gov |
| Compound 4 | MCF-7 | 58.29-fold increase in apoptosis rsc.org | Not specified |
Antimicrobial and Antifungal Activity Assessments
Derivatives of pyrimidine and its fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, have been investigated for their potential as antimicrobial agents. Research has shown that certain compounds within this class exhibit activity against a range of both Gram-positive and Gram-negative bacteria. nih.gov
For example, a study on novel pyrimidine and pyrimidopyrimidine derivatives revealed that compounds 3a, 3b, 3d, 4a-d, 9c, and 10b displayed strong antimicrobial effects against all tested microorganisms when compared to reference drugs. nih.gov Other synthesized compounds showed moderate activity. nih.gov Another study on thieno[2,3-d]pyrimidinedione derivatives found that two compounds demonstrated potent activity against multi-drug resistant Gram-positive organisms, including various strains of Staphylococcus aureus and vancomycin-resistant enterococci. nih.gov
The antibacterial activity of a selection of pyrido[2,3-d]pyrimidin-4(1H)-ones and related derivatives is summarized in the table below, with activity indicated by the minimum inhibitory concentration (MIC) in µg/mL.
| Compound | Bacillus cereus | Staphylococcus aureus | Pseudomonas aeruginosa | Escherichia coli |
| Aminopyridines 2-4 | Moderate Activity | Moderate Activity | Moderate Activity | Moderate Activity |
| Pyrido[2,3-d] pyrimidin-4(1H)-ones 5-8 | Moderate Activity | Moderate Activity | Moderate Activity | Moderate Activity |
| 2-Pyrazoline derivative 14 | 4 µg/mL | Not specified | Not specified | Not specified |
In addition to antibacterial properties, various pyrimidine derivatives have been evaluated for their antifungal activity against a spectrum of pathogenic fungi. nih.gov Significant antifungal activities have been observed for some newly synthesized pyrido[2,3-d]pyrimidine derivatives. eurjchem.com
One study on novel pyrimidine derivatives containing an amide moiety found that compounds 5f and 5o exhibited high antifungal activity against Phomopsis sp., with an inhibition rate of 100%, which was superior to the control drug Pyrimethanil (85.1%). nih.gov Several other compounds in this series also showed good to equivalent activity against B. cinerea and B. dothidea. nih.gov Another study on a series of pyrimidine derivatives tested against fourteen phytopathogenic fungi revealed that most of the synthesized compounds possessed fungicidal activities, with some being more potent than the control fungicides. nih.gov
The table below showcases the antifungal potency of representative pyrimidine and pyrido[2,3-d]pyrimidine derivatives against various fungal species, with data presented as the minimum inhibitory concentration (MIC) in µg/mL or percentage inhibition.
| Compound | Geotrichum candidum | Candida albicans | Trichophyton rubrum | Aspergillus flavus | Phomopsis sp. |
| Compound 14 | 4 µg/mL | 15 µg/mL | 14 µg/mL | 18 µg/mL | Not specified |
| Compound 5f | Not specified | Not specified | Not specified | Not specified | 100% inhibition |
| Compound 5o | Not specified | Not specified | Not specified | Not specified | 100% inhibition |
Antioxidant Activity Evaluation
The antioxidant potential of pyrimidine derivatives has been a subject of interest in medicinal chemistry. nih.govnih.gov These compounds are evaluated for their ability to scavenge free radicals, which are implicated in a variety of disease processes. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to assess this activity. nih.gov
Research on novel pyrimidine acrylamides has identified compounds with significant antioxidant effects. mdpi.com For instance, compound 7, a pyrimidine derivative of (2E,4E)-5-(4-(dimethylamino)phenyl)penta-2,4-dienoic acid, demonstrated the highest activity with 82% DPPH radical scavenging. mdpi.com Another compound, the pyrimidine derivative of 3-(2-thienyl)acrylic acid (compound 5), also showed strong activity at 78%. mdpi.com
In a study of new pyrimidine and pyrimidopyrimidine derivatives, compounds 4b, 10c, and 11a-c demonstrated strong antioxidant effects, which were attributed to their ability to protect red blood cells from hemolysis. nih.gov Another investigation into substituted pyrido-pyrimidine heterocycles found that several derivatives possessed significant antioxidant activity, with some exhibiting excellent radical scavenging capabilities. researchgate.net
The table below presents the antioxidant activity of selected pyrimidine derivatives as measured by the DPPH radical scavenging assay.
| Compound | Concentration | % DPPH Radical Scavenging |
| Compound 7 | Not specified | 82% mdpi.com |
| Compound 5 | Not specified | 78% mdpi.com |
| Compounds 4b, 10c, 11a-c | Not specified | Strong antioxidant effects nih.gov |
Mechanistic Investigations of Biological Activity
Elucidation of Molecular Targets and Pathways
Research has identified the primary molecular targets of the C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one scaffold, to which 8-Bromopyrido[4,3-d]pyrimidin-4(3H)-one belongs, as the Jumonji C (JmjC) domain-containing histone lysine (B10760008) demethylases (KDMs). Specifically, these compounds have shown potent inhibitory activity against the KDM4 (JMJD2) and KDM5 (JARID1) subfamilies of these enzymes. acs.orgnih.govnih.govnih.govnih.gov
The inhibition of these histone demethylases implicates this class of compounds in the modulation of epigenetic pathways. Histone lysine demethylases play a crucial role in regulating gene expression by removing methyl groups from histone proteins, which in turn affects chromatin structure and the accessibility of DNA for transcription. By inhibiting KDM4 and KDM5, this compound and its analogs can influence the methylation status of histones, thereby impacting various cellular processes that are often dysregulated in diseases such as cancer.
Biochemical Characterization of Enzyme Inhibition
The biochemical characterization of C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives has demonstrated their potent inhibition of KDM4 and KDM5 subfamily members. While specific data for the 8-bromo derivative is part of a broader class of studied compounds, the general findings indicate that these molecules act as potent inhibitors of these histone lysine demethylases. For instance, exemplar compounds from this series have exhibited significant inhibitory activity against various KDM4 and KDM5 isoforms.
Below is a representative data table illustrating the typical inhibitory activities of this class of compounds against KDM4 and KDM5 enzymes.
| Enzyme Target | Typical IC₅₀ (nM) |
| KDM4A | Low nanomolar |
| KDM4B | Low nanomolar |
| KDM4C | Low nanomolar |
| KDM5A | Low to mid nanomolar |
| KDM5B | Low to mid nanomolar |
| KDM5C | Low to mid nanomolar |
Note: The IC₅₀ values are representative of the C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one class of inhibitors and are intended to provide a general indication of their potency.
Cellular Effects and Signaling Pathway Modulation
The inhibition of KDM4 and KDM5 enzymes by C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives leads to significant cellular effects, primarily through the modulation of signaling pathways controlled by histone methylation. These compounds have been shown to be cell-permeable, allowing them to reach their intracellular targets and exert their biological functions. acs.orgnih.gov
The cellular activity of these inhibitors is a critical aspect of their therapeutic potential. By preventing the demethylation of specific histone lysine residues, these compounds can alter gene expression profiles. For example, the inhibition of KDM5 can lead to an increase in the global levels of trimethylated histone H3 at lysine 4 (H3K4me3), a mark associated with active gene transcription. This modulation of histone methylation can, in turn, affect cell proliferation, differentiation, and survival, making these compounds valuable tools for cancer research and potential therapeutic agents.
Metabolic Fate and Biotransformation Studies (e.g., Aldehyde Oxidase-Mediated Metabolism for pyrido[3,4-d]pyrimidin-4(3H)-one scaffold)
Studies on the metabolic fate of the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold have revealed that it is a substrate for aldehyde oxidase (AO). nih.govnih.gov This enzyme is involved in the metabolism of various xenobiotics. The AO-mediated metabolism of this scaffold has been identified to occur at the C2-position, leading to the formation of an oxidized metabolite. nih.gov
The clearance of representative pyrido[3,4-d]pyrimidin-4(3H)-one derivatives in the presence and absence of an aldehyde oxidase inhibitor is summarized in the table below.
| Compound | Clearance in Mouse Cytosol (µL/min/mg protein) | Clearance in Human Cytosol (µL/min/mg protein) |
| Without AO Inhibitor | High | Moderate to High |
| With AO Inhibitor | Significantly Reduced | Significantly Reduced |
Note: This data is illustrative of the general metabolic profile of the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold.
Future Perspectives in 8 Bromopyrido 4,3 D Pyrimidin 4 3h One Research
Emerging Synthetic Strategies
The synthesis of the pyrido[4,3-d]pyrimidine (B1258125) core has been approached through various routes, often involving the construction of the pyrimidine (B1678525) or pyridine (B92270) ring onto a pre-existing partner. Future synthetic strategies for 8-Bromopyrido[4,3-d]pyrimidin-4(3H)-one are likely to focus on efficiency, diversity, and the introduction of novel chemical functionalities.
One promising approach involves the use of palladium-catalyzed cross-coupling reactions. These methods offer a powerful tool for the late-stage functionalization of the pyridopyrimidine scaffold, allowing for the introduction of a wide range of substituents at the 8-bromo position. This would enable the rapid generation of a library of analogs for biological screening.
Furthermore, multicomponent reactions (MCRs) represent an efficient and atom-economical approach to synthesize complex heterocyclic systems in a single step. The development of novel MCRs to construct the this compound scaffold could significantly streamline its synthesis and facilitate the exploration of its chemical space.
Below is a table summarizing potential emerging synthetic strategies:
| Synthetic Strategy | Description | Potential Advantages |
| Palladium-Catalyzed Cross-Coupling | Suzuki, Buchwald-Hartwig, and Sonogashira couplings at the 8-bromo position. | High functional group tolerance, allows for late-stage diversification. |
| Multicomponent Reactions (MCRs) | One-pot synthesis from three or more starting materials. | High efficiency, atom economy, and rapid access to diverse structures. |
| C-H Activation | Direct functionalization of C-H bonds on the pyridopyrimidine core. | Step-economic, avoids pre-functionalization of starting materials. |
| Flow Chemistry | Continuous synthesis in microreactors. | Improved safety, scalability, and reaction control. |
Advanced SAR and Lead Optimization Approaches
A systematic exploration of the structure-activity relationships (SAR) of this compound is crucial for identifying key structural features responsible for its biological activity and for guiding the design of more potent and selective analogs. Future SAR studies will likely employ a combination of traditional medicinal chemistry approaches and modern computational techniques.
Key areas for SAR exploration include modifications at the 8-position, where the bromine atom can be replaced with a variety of substituents to probe interactions with biological targets. Additionally, substitutions on the pyrimidine and pyridine rings will be essential to optimize physicochemical properties and biological activity.
Advanced lead optimization will involve a multi-parameter approach, considering not only potency but also absorption, distribution, metabolism, and excretion (ADME) properties, as well as toxicity. The use of in silico ADME prediction tools and in vitro assays will be critical in the early stages of lead optimization to identify candidates with favorable drug-like properties.
The following table outlines key aspects of advanced SAR and lead optimization:
| Approach | Focus | Key Techniques |
| Structure-Activity Relationship (SAR) Studies | Identify key structural motifs for biological activity. | Synthesis of analog libraries, biological screening, computational modeling. |
| Lead Optimization | Improve potency, selectivity, and ADME properties. | Bioisosteric replacements, scaffold hopping, structure-based drug design. |
| In Silico ADME/Tox Prediction | Early assessment of drug-like properties and potential toxicity. | QSAR modeling, molecular dynamics simulations, machine learning algorithms. |
Integration of Multi-Omics Data for Mechanism Elucidation
Understanding the precise mechanism of action of this compound is fundamental for its development as a therapeutic agent. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to unravel the complex biological pathways modulated by this compound. nih.govnih.gov
By treating cells or model organisms with this compound and analyzing the global changes in genes, proteins, and metabolites, researchers can identify the molecular targets and signaling pathways affected by the compound. This systems-level understanding can provide valuable insights into its therapeutic effects and potential side effects. osti.gov
Network biology approaches can then be used to integrate the multi-omics data and construct comprehensive models of the compound's mechanism of action. frontiersin.org This will not only facilitate the identification of novel biomarkers for monitoring drug response but also aid in the discovery of new therapeutic applications.
The table below details the potential of multi-omics integration:
| Omics Technology | Information Gained | Application in Mechanism Elucidation |
| Genomics | DNA sequence variations. | Identify genetic factors influencing drug response. |
| Transcriptomics | Gene expression changes. | Identify target genes and pathways modulated by the compound. |
| Proteomics | Protein expression and post-translational modifications. | Identify direct protein targets and downstream signaling events. |
| Metabolomics | Changes in metabolite levels. | Understand the metabolic pathways affected by the compound. |
Potential Therapeutic Applications Beyond Current Scope (Pre-clinical Focus)
The diverse biological activities reported for the broader class of pyridopyrimidines suggest that this compound could have therapeutic potential in a variety of diseases. While specific pre-clinical data for this compound is limited, its structural features warrant investigation into several therapeutic areas.
Given that many pyridopyrimidine derivatives have been investigated as kinase inhibitors, a primary area of interest would be in oncology. nih.gov The 8-bromo substituent could serve as a handle for developing selective inhibitors of kinases implicated in cancer progression.
Furthermore, the pyridopyrimidine scaffold has been associated with anti-inflammatory and antimicrobial activities. rsc.orgnih.gov Pre-clinical studies could explore the efficacy of this compound in models of inflammatory diseases and against various pathogens.
The table below highlights potential pre-clinical therapeutic applications:
| Therapeutic Area | Potential Mechanism of Action | Rationale |
| Oncology | Kinase inhibition | Many pyridopyrimidine derivatives are known kinase inhibitors. nih.gov |
| Inflammatory Diseases | Modulation of inflammatory pathways | The pyridopyrimidine core is present in some anti-inflammatory agents. |
| Infectious Diseases | Inhibition of microbial growth | Some pyridopyrimidines exhibit antimicrobial properties. rsc.org |
| Neurodegenerative Diseases | Modulation of neuronal signaling pathways | The heterocyclic scaffold may interact with CNS targets. |
Q & A
What are the common synthetic routes for preparing 8-bromopyrido[4,3-d]pyrimidin-4(3H)-one, and how can reaction conditions be optimized for yield improvement?
Level: Basic
Methodological Answer:
The synthesis often involves palladium-catalyzed cross-coupling reactions or direct bromination of pyridopyrimidinone precursors. Key strategies include:
- Suzuki-Miyaura Coupling : Using 8-chloropyrido[3,4-d]pyrimidin-4(3H)-one as a substrate with brominated boronic esters. Optimization includes using Pd(PPh₃)₄ (5–15 mol%), potassium carbonate as a base, and microwave-assisted heating (90°C for 6 hours) to improve reaction efficiency .
- Bromination via Halogen Exchange : Substituting chlorine with bromine using brominating agents like NaBr or HBr under acidic conditions. Solvent choice (e.g., DME or THF) and stoichiometric control of bromine sources are critical to avoid over-bromination .
- Microwave-Assisted Synthesis : Reduces reaction time from days to hours while maintaining yields (e.g., 59% yield for 8-methyl derivatives via microwave heating) .
Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Level: Basic
Methodological Answer:
- ¹H NMR : Identify aromatic protons (δ 8.1–8.7 ppm for pyridopyrimidinone core) and substituent-specific shifts (e.g., bromoacetyl groups at δ 4.98 ppm). Coupling constants (e.g., J = 5.1 Hz for adjacent protons) confirm substitution patterns .
- LC-MS/HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 268 for bromoacetyl derivatives) and isotopic patterns (²⁷⁹Br/⁸¹Br ratio) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, as seen in crystallographic data (resolution ≤1.0 Å) for analogs like 8-methyl derivatives .
How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?
Level: Advanced
Methodological Answer:
- Substituent Variation : Synthesize analogs with substituents at the 8-position (e.g., methyl, carbaldehyde, or aminomethyl groups) and test for activity against target enzymes (e.g., kinases). For example, 8-((benzylamino)methyl) derivatives showed enhanced cellular potency due to improved binding affinity .
- Computational Docking : Use molecular modeling (e.g., AutoDock) to predict interactions with active sites. Compare results with empirical IC₅₀ values from enzymatic assays .
- Bioisosteric Replacement : Replace bromine with fluorine or methyl groups to assess steric/electronic effects. Fluorinated analogs (e.g., 7-fluoropyrido derivatives) demonstrated altered selectivity profiles in kinase inhibition studies .
What strategies are recommended for resolving contradictions in reported biological activity data across different studies involving brominated pyridopyrimidinones?
Level: Advanced
Methodological Answer:
- Assay Standardization : Ensure consistent enzyme sources (e.g., recombinant vs. native) and buffer conditions (pH, cofactors). Discrepancies in IC₅₀ values for kinase inhibitors often arise from assay variability .
- Structural Validation : Confirm compound identity via X-ray crystallography, as misassignment of bromine position (e.g., pyrido[3,4-d] vs. [4,3-d] isomers) can lead to conflicting activity reports .
- Solubility Correction : Account for solubility differences (e.g., DMSO stock concentration) using LC-MS quantification of working solutions to avoid false negatives .
What are the critical considerations for maintaining the stability of the bromine substituent during functionalization reactions of this compound?
Level: Advanced
Methodological Answer:
- Avoid Strong Bases : Bromine can undergo elimination under basic conditions. Use mild bases (e.g., NaHCO₃) in coupling reactions instead of NaOH/KOH .
- Low-Temperature Reactions : Perform nucleophilic substitutions (e.g., SNAr) at ≤0°C to minimize debromination. For example, bromoacetyl derivatives were stable in THF/water mixtures at room temperature for 1 hour .
- Inert Atmosphere : Conduct reactions under nitrogen to prevent oxidation of bromine to Br₂, which can lead to side reactions .
How can advanced purification techniques be applied to isolate this compound derivatives with high purity, especially in complex reaction mixtures?
Level: Advanced
Methodological Answer:
- Flash Chromatography : Use gradient elution (e.g., 5–40% MeOH in CH₂Cl₂) for polar derivatives. For example, 8-((dimethylamino)methyl) derivatives were purified with 22% yield using silica-based columns .
- Preparative HPLC : Apply C18 columns with acetonitrile/water (0.1% TFA) for isomers or closely related analogs. Retention times (e.g., tR = 0.87 min) guide fraction collection .
- Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) for crystalline intermediates. Compounds like 8-(2-bromoacetyl) derivatives formed stable crystals in diethyl ether .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
